molecular formula C14H10F3N3O2 B3889267 1,3-BENZODIOXOLE-5-CARBALDEHYDE 5-[5-(TRIFLUOROMETHYL)-2-PYRIDYL]HYDRAZONE

1,3-BENZODIOXOLE-5-CARBALDEHYDE 5-[5-(TRIFLUOROMETHYL)-2-PYRIDYL]HYDRAZONE

Cat. No.: B3889267
M. Wt: 309.24 g/mol
InChI Key: YMRGYNZVSPYVMA-KPSZGOFPSA-N
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Description

1,3-BENZODIOXOLE-5-CARBALDEHYDE 5-[5-(TRIFLUOROMETHYL)-2-PYRIDYL]HYDRAZONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzodioxole ring, a carbaldehyde group, and a hydrazone linkage with a trifluoromethyl-substituted pyridyl group. Its unique structure makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Properties

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-5-(trifluoromethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N3O2/c15-14(16,17)10-2-4-13(18-7-10)20-19-6-9-1-3-11-12(5-9)22-8-21-11/h1-7H,8H2,(H,18,20)/b19-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMRGYNZVSPYVMA-KPSZGOFPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/NC3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,3-BENZODIOXOLE-5-CARBALDEHYDE 5-[5-(TRIFLUOROMETHYL)-2-PYRIDYL]HYDRAZONE typically involves the condensation reaction between 1,3-benzodioxole-5-carbaldehyde and 5-(trifluoromethyl)-2-pyridylhydrazine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization .

Chemical Reactions Analysis

1,3-BENZODIOXOLE-5-CARBALDEHYDE 5-[5-(TRIFLUOROMETHYL)-2-PYRIDYL]HYDRAZONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the hydrazone group to an amine, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced using reagents like halogens or nitrating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations .

Scientific Research Applications

1,3-BENZODIOXOLE-5-CARBALDEHYDE 5-[5-(TRIFLUOROMETHYL)-2-PYRIDYL]HYDRAZONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-BENZODIOXOLE-5-CARBALDEHYDE 5-[5-(TRIFLUOROMETHYL)-2-PYRIDYL]HYDRAZONE involves its interaction with molecular targets through its hydrazone linkage and trifluoromethyl-substituted pyridyl group. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s ability to form stable complexes with metal ions also contributes to its activity in catalytic processes and material science applications .

Comparison with Similar Compounds

Similar compounds to 1,3-BENZODIOXOLE-5-CARBALDEHYDE 5-[5-(TRIFLUOROMETHYL)-2-PYRIDYL]HYDRAZONE include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-BENZODIOXOLE-5-CARBALDEHYDE 5-[5-(TRIFLUOROMETHYL)-2-PYRIDYL]HYDRAZONE
Reactant of Route 2
Reactant of Route 2
1,3-BENZODIOXOLE-5-CARBALDEHYDE 5-[5-(TRIFLUOROMETHYL)-2-PYRIDYL]HYDRAZONE

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